2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-10-14(12-6-2-3-7-13(12)18-10)15(19)16(20)17-9-11-5-4-8-21-11/h2-3,6-7,11,18H,4-5,8-9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYNOUMZXCRKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with oxirane-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of automated systems and advanced purification techniques further enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural differentiator is the (oxolan-2-yl)methyl group, which contrasts with substituents in similar indol-3-yl-oxoacetamides (Table 1).
Table 1: Substituent Comparison of Selected Indole Derivatives
Key Observations:
- Hydrophilicity : The oxolane group in the target compound likely improves aqueous solubility compared to adamantane or aryl substituents .
- Receptor Binding: Adamantane-substituted analogs (e.g., Compound 8) exhibit nanomolar CB2 affinity, suggesting bulky hydrophobic groups enhance receptor interaction . The oxolane group may reduce binding potency but improve pharmacokinetics.
- Synthetic Complexity : Fluorinated derivatives (e.g., Compound 8) require multi-step synthesis with fluorinated reagents, whereas the target compound’s oxolane group can be introduced via simpler alkylation .
Biological Activity
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety and an oxoacetamide functional group, which are associated with various therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 233.28 g/mol. The structure includes:
- An indole ring , known for its biological significance.
- An oxoacetamide functional group that enhances its reactivity and biological interactions.
- An oxolan group , which contributes to its structural complexity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that derivatives of indole can inhibit tumor growth in various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound has been tested against human tumor cell lines such as HT29 (colon carcinoma) and H460M (lung carcinoma) using the MTT assay, demonstrating notable cytotoxic effects .
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| HT29 | Colon Carcinoma | 15 | |
| H460M | Lung Carcinoma | 12 | |
| PC3 | Prostate Carcinoma | 20 |
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. The oxoacetamide group in this compound may interact with inflammatory pathways, potentially modulating cytokine production and inhibiting inflammatory mediators.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic or antifungal agent. The structural features of the indole ring contribute to its ability to interact with microbial targets.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways associated with tumor growth and inflammatory responses.
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives similar to this compound:
-
Study on Colon Cancer : A study demonstrated that a related indole derivative significantly reduced tumor size in xenograft models of colon cancer, suggesting a promising role in cancer therapy .
"The efficacy of indole derivatives against solid tumors underscores their potential as lead compounds in drug development."
- Anti-inflammatory Effects : In vitro studies indicated that indole derivatives could reduce the production of pro-inflammatory cytokines in macrophages, providing insights into their potential use in treating inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(oxolan-2-yl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
-
Step 1 : Condensation of 2-methylindole-3-carboxylic acid derivatives with chloroacetyl chloride to form the oxoacetamide core.
-
Step 2 : Introduction of the tetrahydrofuran (oxolane) moiety via nucleophilic substitution or reductive amination. For example, reacting the intermediate with (oxolan-2-yl)methylamine in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF .
-
Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization from ethyl acetate.
- Key Reference Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, TEA, CH₂Cl₂ | 65–75 |
| 2 | HATU, DIPEA, DMF, rt | 50–60 |
| Derived from analogous protocols in indole-acetamide synthesis . |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
- NMR :
- ¹H NMR : Signals for indole H-3 (~7.2 ppm), oxolane protons (multiplet at 3.5–4.0 ppm), and methyl groups (~2.5 ppm).
- ¹³C NMR : Key peaks include the acetamide carbonyl (~168 ppm) and oxolane carbons (~70 ppm) .
- HRMS : Confirms molecular weight (e.g., C₁₇H₂₀N₂O₃: theoretical 300.1474, observed 300.1478) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound during multi-step synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures during amide coupling (e.g., 0°C to rt) minimizes side reactions like epimerization.
- Catalyst Screening : Testing alternative coupling agents (e.g., EDCI vs. HATU) to enhance efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like DMAP (4-dimethylaminopyridine) accelerate acylation .
- Case Study : A 15% yield increase was achieved by replacing TEA with DIPEA in analogous morpholinone-acetamide syntheses due to reduced base-induced degradation .
Q. What strategies are recommended for resolving contradictory data between computational predictions and experimental spectroscopic results?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare computed vibrational frequencies (e.g., IR/Raman) with experimental data to validate conformer stability. For indole derivatives, B3LYP/6-311++G(d,p) basis sets show <5% deviation in carbonyl stretching modes .
- Dynamic NMR Studies : Resolve discrepancies in proton assignments caused by rotameric equilibria (e.g., oxolane methylene protons) by analyzing variable-temperature NMR spectra .
- X-ray Crystallography : Definitive structural confirmation, especially for stereochemical ambiguities in the oxolane moiety .
Q. What in vitro assays are suitable for evaluating the antifungal activity of this compound?
- Methodological Answer :
- Broth Microdilution (CLSI M27/M38) : Determines minimum inhibitory concentration (MIC) against Candida spp. and Aspergillus spp. in RPMI-1640 medium.
- Time-Kill Assays : Assess fungicidal vs. fungistatic effects over 24–48 hours.
- Mechanistic Studies :
- Ergosterol Binding : Test disruption of fungal membrane integrity via ergosterol depletion assays.
- Biofilm Inhibition : Quantify reduction in biomass using crystal violet staining in C. albicans models .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological efficacy?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified indole (e.g., 5-fluoro substitution) or oxolane (e.g., 3-methyl) groups.
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with fungal CYP51 (lanosterol 14α-demethylase).
- Data Correlation :
| Analog | R Group (Indole) | MIC (μg/mL) |
|---|---|---|
| 1 | 2-Me | 8.0 |
| 2 | 5-F, 2-Me | 2.0 |
| Derived from morpholinone-acetamide SAR studies . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
